molecular formula C11H14ClNO2 B13237155 Methyl 3-amino-4-(4-chlorophenyl)butanoate

Methyl 3-amino-4-(4-chlorophenyl)butanoate

Cat. No.: B13237155
M. Wt: 227.69 g/mol
InChI Key: AGUHKFHVEXUODR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-chlorophenyl)butanoate is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of butanoic acid and features a chlorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(4-chlorophenyl)butanoate typically involves the esterification of 3-amino-4-(4-chlorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving a high-quality product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-amino-4-(4-chlorophenyl)butanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-chlorophenyl)butanoic acid.

    Reduction: Formation of 3-amino-4-(4-chlorophenyl)butanol.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

Methyl 3-amino-4-(4-chlorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(4-chlorophenyl)butanoate
  • Methyl 3-amino-4-(4-fluorophenyl)butanoate
  • Methyl 3-amino-4-(4-bromophenyl)butanoate

Uniqueness

Methyl 3-amino-4-(4-chlorophenyl)butanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different halogen substitutions.

Biological Activity

Methyl 3-amino-4-(4-chlorophenyl)butanoate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a chlorinated phenyl ring, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows for diverse interactions with biological macromolecules, making it a compound of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the chlorophenyl moiety may participate in π-π interactions. These interactions can modulate enzyme activity or receptor function, leading to various physiological effects .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may have implications in therapeutic applications.
  • Anti-cancer Properties : A series of derivatives based on this compound were synthesized and evaluated for their antiproliferative effects against colon cancer cell lines (HCT-116). Some derivatives showed significant inhibitory activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
  • Potential Analgesic Effects : Investigations into the compound's analgesic properties suggest it may have applications in pain management.

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • A study synthesized 24 derivatives based on this compound, focusing on their ability to inhibit cancer cell proliferation. The most effective compounds had IC50 values as low as 0.12 mg/mL against HCT-116 cells, indicating strong potential for development as anti-cancer agents .
  • Mechanistic Insights :
    • Molecular docking studies were conducted to understand the binding interactions between these compounds and their biological targets. This approach revealed specific binding affinities that correlate with their observed biological activities .
  • Comparative Analysis :
    • When compared with similar compounds, this compound displayed unique biological profiles due to its specific functional groups. For instance, derivatives lacking the amino group exhibited different chemical properties and reduced biological activity .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
Enzyme InhibitionInteraction with specific enzymesPotential for therapeutic applications
Anti-cancer PropertiesInhibition of cancer cell proliferationIC50 values from 0.12 mg/mL to 0.81 mg/mL
Analgesic EffectsPossible pain relief propertiesUnder investigation

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 3-amino-4-(4-chlorophenyl)butanoate

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3

InChI Key

AGUHKFHVEXUODR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC1=CC=C(C=C1)Cl)N

Origin of Product

United States

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